![molecular formula C23H21N3O7 B2772829 Ethyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 899993-05-6](/img/structure/B2772829.png)
Ethyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a highly oxygenated lignanoid containing four five-membered rings, two benzene rings and one acetoxyl group . It’s part of a homologous series of compounds that have been studied for their potential applications in various fields .
Synthesis Analysis
The compound was prepared by treating triethyl phosphite / tributylphosphite(0.001 mmol) and N-(benzo[d][1,3]dioxol-5-ylchloromethyl)-4-bromoaniline(0.0015) in toluene at reflux temperature according to a previously reported method .Molecular Structure Analysis
The molecular structure of the compound has been determined using single crystal X-ray crystallographic results . The dioxole rings in the structure have similar planar conformations . Bond lengths and angles are considered normal for these types of compounds .Physical And Chemical Properties Analysis
The compound crystallizes in Space group C2/c . The thermal decomposition behavior of the compound was studied by thermogravimetric analysis .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis of complex organic compounds often involves multi-step reactions that yield products with potential biological or chemical applications. For instance, a study described the synthesis of imidazolone derivatives through a one-pot reaction sequence, showcasing the versatility of enaminones in synthesizing heterocyclic compounds with clean individual reactions (Bezenšek et al., 2012). Similarly, ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate's reactivity with hydrazine hydrate to produce novel quinazoline derivatives highlights the chemical's role in developing antimicrobial agents (Desai et al., 2007).
Biological Activity
The compound's derivatives have been evaluated for their potential biological activities, such as antimicrobial and anticancer properties. For example, certain pyrazole derivatives showed antimicrobial activities against various pathogens, indicating the compound's relevance in developing new therapeutic agents (Abdel-Wahab et al., 2008). Another study synthesized Schiff and Mannich bases of isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones, further emphasizing the diverse applications of such chemical structures in pharmacological research (Bekircan & Bektaş, 2008).
Antioxidant Properties
The exploration of new compounds for their antioxidant properties is crucial in counteracting oxidative stress-related diseases. A study on 3, 4-Dihydropyrimidin-2-one derivatives revealed their significant antimicrobial and antioxidant activities, providing insights into their potential therapeutic applications (Dey et al., 2022).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1-benzo [1,3]dioxol-5-yl-indoles, have been reported to exhibit activity against various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound might interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Result of Action
Similar compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound might have similar effects, potentially making it useful in the treatment of certain types of cancer.
Eigenschaften
IUPAC Name |
ethyl 4-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O7/c1-2-30-23(29)22-19(11-21(28)26(25-22)16-6-4-3-5-7-16)31-13-20(27)24-12-15-8-9-17-18(10-15)33-14-32-17/h3-11H,2,12-14H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFGSKNZJSSWDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.